Parp1-IN-15
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Overview
Description
Parp1-IN-15 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes. PARP1 inhibitors have gained significant attention in recent years due to their potential therapeutic applications, particularly in cancer treatment. This compound is designed to specifically target PARP1, thereby inhibiting its activity and preventing the repair of damaged DNA in cancer cells, leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Parp1-IN-15 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of functional groups that enhance the compound’s selectivity and potency. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Parp1-IN-15 undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with factors such as temperature, pressure, and solvent choice playing crucial roles.
Properties
IUPAC Name |
2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-12-8-5-11(6-9-12)7-10-15-17-14-4-2-1-3-13(14)16(20)18-15/h1-10,19H,(H,17,18,20)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQMSOAXRVDCCQ-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60417130 |
Source
|
Record name | BAS 01076303 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60417130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5806-49-5 |
Source
|
Record name | BAS 01076303 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60417130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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